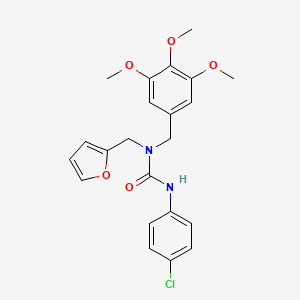
(2-Amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid is a complex organic compound featuring a thiazole ring, an amino group, and a phenyl group with two methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and phenyl groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-dimethylphenyl isothiocyanate with α-bromoacetic acid in the presence of a base can yield the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the phenyl group, leading to different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various amides or esters.
Applications De Recherche Scientifique
(2-Amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2-Amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring and amino group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Amino-4-phenylthiazol-5-yl)acetic acid: Lacks the methyl substituents on the phenyl ring.
(2-Amino-4-(2-methylphenyl)-1,3-thiazol-5-yl)acetic acid: Contains only one methyl group on the phenyl ring.
(2-Amino-4-(4-methylphenyl)-1,3-thiazol-5-yl)acetic acid: Methyl group is positioned differently on the phenyl ring.
Uniqueness
The presence of two methyl groups on the phenyl ring in (2-Amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid imparts unique steric and electronic properties, potentially leading to distinct reactivity and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C13H14N2O2S |
|---|---|
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
2-[2-amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H14N2O2S/c1-7-3-4-9(8(2)5-7)12-10(6-11(16)17)18-13(14)15-12/h3-5H,6H2,1-2H3,(H2,14,15)(H,16,17) |
Clé InChI |
FAXUBYYAGAGSLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=C(SC(=N2)N)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B12118279.png)


![(2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolid in-3-yl)}carboxamide](/img/structure/B12118308.png)
![2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118315.png)
![Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]-](/img/structure/B12118316.png)


![6-chloro-7-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118343.png)



![2-amino-1-(4-ethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118368.png)
![Methyl 4-({[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12118374.png)
